3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide
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Overview
Description
3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is an organic compound that features a benzamide core with a 3-chloro substituent and a 2-hydroxyethyl group attached to a 4-(dimethylamino)phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2-hydroxyethyl group: This can be achieved by reacting 4-(dimethylamino)benzaldehyde with ethylene oxide under basic conditions to form 2-(4-(dimethylamino)phenyl)-2-hydroxyethanol.
Amidation Reaction: The 2-(4-(dimethylamino)phenyl)-2-hydroxyethanol is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon) can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-oxoethyl)benzamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the dimethylamino group can enhance its binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with a similar dimethylamino group attached to a phenyl ring.
3-chloro-N,N-dimethylaniline: Similar structure but lacks the hydroxyethyl group.
4-dimethylaminobenzaldehyde: Contains the dimethylamino group but with an aldehyde functional group.
Uniqueness
3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyethyl group allows for additional hydrogen bonding interactions, enhancing its potential as a ligand in biological systems.
Properties
IUPAC Name |
3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-20(2)15-8-6-12(7-9-15)16(21)11-19-17(22)13-4-3-5-14(18)10-13/h3-10,16,21H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSORRHXSKKVLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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